molecular formula C9H13ClN2O B168379 N-Benzoylethylenediamine hydrochloride CAS No. 1502-45-0

N-Benzoylethylenediamine hydrochloride

Cat. No. B168379
CAS RN: 1502-45-0
M. Wt: 200.66 g/mol
InChI Key: BCGXHHYBXMQECD-UHFFFAOYSA-N
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Description

N-Benzoylethylenediamine hydrochloride is a biochemical used for proteomics research . Its molecular formula is C9H12N2O•HCl, and it has a molecular weight of 200.67 .


Molecular Structure Analysis

The molecular structure of N-Benzoylethylenediamine hydrochloride consists of 9 carbon atoms, 13 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 chlorine atom . The exact structure can be determined using various spectroscopic techniques.

Safety and Hazards

The safety data sheet for N-Benzoylethylenediamine hydrochloride indicates that it has acute oral toxicity (Category 4), skin irritation (Category 2), eye irritation (Category 2A), and specific target organ toxicity - single exposure (Category 3, Respiratory system) .

properties

IUPAC Name

N-(2-aminoethyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c10-6-7-11-9(12)8-4-2-1-3-5-8;/h1-5H,6-7,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGXHHYBXMQECD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507812
Record name N-(2-Aminoethyl)benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzoylethylenediamine hydrochloride

CAS RN

1502-45-0
Record name 1502-45-0
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Record name N-(2-Aminoethyl)benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-aminoethyl)benzamide hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

24.4 g (0.02 mol) of benzoic acid are reacted with triethylamine and ethyl chloroformate in a manner analogous to that described in Example 5 and added dropwise at 10° to a solution of 53.5 ml (0.8 mol) of ethylenediamine in 750 ml of chloroform. After removing the difficulty soluble neutral constituents by filtration, the chloroform solution is concentrated and excess ethylenediamine is removed in a high vacuum. The oily residue (36.3 g) is taken up in 200 ml of 2N sodium hydroxide solution, saturated with solid sodium chloride and extracted several times with ethyl acetate. The ethyl acetate extracts are dried over magnesium sulfate and concentrated. The product is converted into the hydrochloride which is purified by recrystallization from ethanol, there being obtained 5.2 g of N-(2- aminoethyl)benzamide hydrochloride [J. Amer. Chem. Soc. 61, 822 (1939)], m.p. 163°-165°.
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
53.5 mL
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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